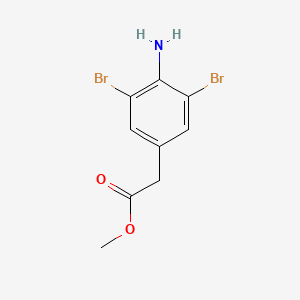

Methyl 2-(4-amino-3,5-dibromophenyl)acetate

Description

Methyl 2-(4-amino-3,5-dibromophenyl)acetate is a substituted phenylacetic acid derivative characterized by a methyl ester group, an amino substituent at the para position, and bromine atoms at the 3 and 5 positions on the aromatic ring. This structural configuration confers unique physicochemical properties, such as high lipophilicity due to bromine’s electron-withdrawing and bulky nature, and reactivity modulated by the electron-donating amino group. The compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis .

Propriétés

Numéro CAS |

1208077-52-4 |

|---|---|

Formule moléculaire |

C9H9Br2NO2 |

Poids moléculaire |

322.98 g/mol |

Nom IUPAC |

methyl 2-(4-amino-3,5-dibromophenyl)acetate |

InChI |

InChI=1S/C9H9Br2NO2/c1-14-8(13)4-5-2-6(10)9(12)7(11)3-5/h2-3H,4,12H2,1H3 |

Clé InChI |

MUBUNEUYOFOQRO-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)CC1=CC(=C(C(=C1)Br)N)Br |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’Acétate de méthyle 2-(4-amino-3,5-dibromophényl) implique généralement la bromation d’un composé précurseur suivie d’une estérification. Une méthode courante comprend :

Bromation : En commençant par la 4-aminoacétophénone, la bromation est effectuée à l’aide de brome en présence d’un catalyseur approprié pour introduire des atomes de brome aux positions 3 et 5 du cycle phényle.

Estérification : Le composé dibromé résultant est ensuite estérifié en utilisant du méthanol et un catalyseur acide pour former l’ester méthylique.

Méthodes de production industrielle : Les méthodes de production industrielle de ce composé impliqueraient probablement des étapes similaires mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Cela pourrait inclure des procédés en continu et l’utilisation de catalyseurs et de solvants plus efficaces.

Types de réactions :

Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro dans des conditions oxydantes fortes.

Réduction : Le composé peut subir des réactions de réduction, en particulier aux sites de brome, pour former des produits débromés.

Substitution : Les atomes de brome peuvent être substitués par d’autres nucléophiles en présence de catalyseurs appropriés.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium ou acide nitrique.

Réduction : Hydrogène gazeux avec un catalyseur au palladium.

Substitution : Méthylate de sodium ou autres nucléophiles en présence d’un catalyseur au palladium.

Principaux produits formés :

Oxydation : Dérivés nitro.

Réduction : Dérivés de phénylacétate débromés.

Substitution : Dérivés de phénylacétate avec divers substituants remplaçant les atomes de brome.

4. Applications de la recherche scientifique

L’Acétate de méthyle 2-(4-amino-3,5-dibromophényl) a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Utilisation potentielle dans l’étude des interactions enzymatiques en raison de sa structure unique.

Médecine : Investigé pour ses propriétés pharmacologiques potentielles, y compris des activités anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de colorants et de pigments.

Applications De Recherche Scientifique

Methyl 2-(4-amino-3,5-dibromophenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions due to its unique structure.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mécanisme D'action

Le mécanisme d’action de l’Acétate de méthyle 2-(4-amino-3,5-dibromophényl) dans les systèmes biologiques implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec des enzymes ou des récepteurs, tandis que les atomes de brome peuvent participer à la liaison halogène. Ces interactions peuvent moduler l’activité des enzymes ou des récepteurs, conduisant à divers effets biologiques.

Composés similaires :

- Acétate de méthyle 2-(2,5-dibromophényl)

- Acétate de méthyle 2-(3,5-dibromophényl)

Comparaison : L’Acétate de méthyle 2-(4-amino-3,5-dibromophényl) est unique en raison de la présence du groupe amino en position 4, qui peut modifier de manière significative sa réactivité et ses interactions par rapport à d’autres dérivés dibromés. Cela le rend particulièrement précieux dans les applications où des interactions spécifiques avec des cibles biologiques sont souhaitées.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Functional Group Variations

The compound’s structural analogs differ in substituents on the phenyl ring or ester groups, leading to distinct chemical behaviors:

Ethyl 2-(4-amino-3,5-dibromophenyl)acetate

- Key Differences : Ethyl ester group instead of methyl.

- Impact : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to increased steric hindrance. This may enhance stability in certain solvents but reduce volatility.

- Status : Discontinued (CymitQuimica), likely due to challenges in synthesis scalability or stability concerns .

Methyl 2-(4-chloro-3,5-dinitrophenyl)acrylate

- Key Differences: Chloro and nitro substituents replace bromine and amino groups; acrylate ester instead of acetate.

- Impact: Nitro groups create an electron-deficient aromatic ring, reducing nucleophilic substitution reactivity.

- Applications : Used in pesticide synthesis, where electron-withdrawing groups improve herbicidal activity .

Fluroxypyr ([(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy] acetate)

- Key Differences : Pyridine ring instead of benzene; fluorine and chlorine substituents.

- Impact : Fluorine’s electronegativity enhances bioavailability, while the pyridine ring increases polarity.

- Applications : Commercial herbicide, highlighting the role of halogenated aromatic systems in agrochemicals .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Methyl 2-(4-amino-3,5-dibromophenyl)acetate and Analogs

Activité Biologique

Methyl 2-(4-amino-3,5-dibromophenyl)acetate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its interactions with biological targets, synthesis methods, and relevant studies highlighting its efficacy.

Chemical Structure and Properties

This compound has the molecular formula CHBrN O and a molecular weight of approximately 307.01 g/mol. The compound features a methyl ester functional group attached to a phenyl ring that carries both amino and dibromo substituents. These structural characteristics enhance its chemical reactivity and potential biological activity.

Biological Activity

The biological activity of this compound is primarily attributed to the presence of the amino group and bromine atoms, which may facilitate interactions with various biological targets. Research indicates that compounds with similar structures have shown promising activities in areas such as:

- Anticancer Activity : Studies have demonstrated that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers .

- Microtubule Destabilization : Some derivatives of related compounds act as microtubule-destabilizing agents, which is crucial for cancer therapy as it disrupts mitotic processes in rapidly dividing cells .

Synthesis Methods

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Common methods include:

- Starting Materials : The synthesis often begins with readily available precursors such as 4-amino-3,5-dibromobenzoic acid.

- Reagents : Common reagents include coupling agents and solvents like DMF or THF.

- Reaction Conditions : Temperature and time are critical factors; reactions may occur under reflux or microwave-assisted conditions to improve efficiency .

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that at concentrations as low as 1 µM, the compound induced significant morphological changes characteristic of apoptosis. Additionally, caspase-3 activity increased by up to 57% at higher concentrations (10 µM), confirming its potential as an anticancer agent .

Case Study 2: Microtubule Interaction

Another research effort focused on the microtubule assembly inhibition by related compounds at a concentration of 20 µM. The findings suggested that these compounds could inhibit microtubule assembly by approximately 40%, indicating a mechanism through which they exert their anticancer effects .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| Methyl 2-(3-bromophenyl)acetate | 150529-73-0 | 0.90 |

| Methyl 2-(4-bromophenyl)acetate | 41841-16-1 | 0.92 |

| Ethyl 2-(3-bromophenyl)acetate | 14062-30-7 | 0.94 |

| Methyl 3-(3-bromophenyl)propanoate | 151583-29-8 | 0.94 |

| Methyl 2-(2-bromophenyl)acetate | 57486-69-8 | 0.90 |

This table illustrates that while there are many structurally similar compounds, this compound's specific combination of functional groups enhances its reactivity and biological potential compared to others.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.